molecular formula C9H11NO3 B2909840 Methyl 2-((4-hydroxyphenyl)amino)acetate CAS No. 247921-34-2; 37763-23-8

Methyl 2-((4-hydroxyphenyl)amino)acetate

Cat. No. B2909840
Key on ui cas rn: 247921-34-2; 37763-23-8
M. Wt: 181.191
InChI Key: DKLZRLRMFNWRFB-UHFFFAOYSA-N
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Patent
US06610731B2

Procedure details

The p-hydroxy phenyl glycine (74.0 g, 442 mmol) was suspended in methanol (500 mL), cooled in an ice bath and HCl (gas) was bubbled through the reaction mixture for 20 minutes, to give a clear solution. The reaction was stirred at rt for 48 h, concentrated in vacuo to give an oil which was triturated with ethyl ether to give the p-hydroxy phenyl glycine methyl ester (95.8 g, 99%) as a white powder. MS found: (M+H)+=182.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[CH3:13]O>>[CH3:13][O:11][C:10](=[O:12])[CH2:9][NH:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
OC1=CC=C(C=C1)NCC(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
HCl (gas) was bubbled through the reaction mixture for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to give a clear solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was triturated with ethyl ether

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(CNC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95.8 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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